Methyl 2-(2-methylquinolin-7-yl)acetate
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-(2-methylquinolin-7-yl)acetate |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-11-6-4-10(7-12(11)14-9)8-13(15)16-2/h3-7H,8H2,1-2H3 |
InChI Key |
BHGVAQUDFMPWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and functional groups:
Key Observations :
Physicochemical Properties
Data inferred from analogous compounds:
*Estimates based on quinoline derivatives.
- Solubility Trends : Electron-withdrawing groups (e.g., chlorine in ) increase LogP, reducing water solubility. The target compound’s methyl group may balance hydrophobicity better than bulkier substituents .
Research Tools and Validation
Structural characterization of these compounds relies on crystallographic software such as SHELX for refinement and ORTEP for visualizing anisotropic displacement ellipsoids . For instance, ’s coumarin derivative was validated using these tools to confirm regioselective ester formation.
Contradictions and Limitations
- Substituent Effects: While methoxy groups () enhance solubility, they may reduce membrane permeability in drug design—a trade-off less studied in quinoline acetates.
Preparation Methods
Synthesis of the Carboxylic Acid Precursor
The acetic acid derivative, 2-(2-methylquinolin-7-yl)acetic acid, serves as the critical intermediate. While direct synthesis routes are sparsely documented, Friedel-Crafts alkylation or carboxylation of 2-methylquinoline could theoretically yield this precursor. For instance, Ismail (2006) demonstrated the utility of active methylene reagents (e.g., malononitrile) in substituting chloroquinoline derivatives. Adapting this, 7-chloro-2-methylquinoline could react with cyanoacetic acid under basic conditions, followed by hydrolysis to the carboxylic acid (Scheme 1).
Scheme 1: Hypothetical synthesis of 2-(2-methylquinolin-7-yl)acetic acid
-
Nucleophilic substitution :
-
Hydrolysis :
Esterification Techniques
Ambeed (2020) reported the esterification of quinoxalin-6-yl-acetic acid using trimethylsilyldiazomethane (TMS-diazomethane) in toluene/methanol, achieving 65–70% yields after column chromatography. This method avoids hazardous diazomethane gas and is adaptable to the target compound:
Procedure:
-
Dissolve 2-(2-methylquinolin-7-yl)acetic acid (1.0 mmol) in toluene/methanol (8:1, 5 mL).
-
Add TMS-diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise at 0°C.
-
Stir until gas evolution ceases (30–60 min), then concentrate under reduced pressure.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 1:1).
Alternative method : Green esterification using dimethyl carbonate (DMC) and potassium tert-butoxide, as demonstrated for methyl 2-(quinoxalin-6-yl)acetate:
-
Treat the carboxylic acid (1.0 mmol) with DMC (10 mL) and KOtBu (3.0 equiv) at 90°C for 2 h.
-
Yield: ~80% after recrystallization.
Method 2: Nucleophilic Substitution on Halogenated Quinolines
Substrate Preparation: 7-Halo-2-methylquinoline
Regioselective halogenation at the 7-position of 2-methylquinoline remains challenging due to the electron-deficient nature of the ring. Directed ortho-metalation (DoM) strategies could position halogens selectively. For example, Ismail (2006) synthesized 4-chloro-6-methylquinolin-2(1H)-one via hydrolysis of 2,4-dichloro-6-methylquinoline, suggesting that directed functionalization is feasible with appropriate directing groups.
Displacement with Methyl Cyanoacetate
Using 7-bromo-2-methylquinoline, nucleophilic aromatic substitution (SNAr) with methyl cyanoacetate under basic conditions could install the acetate moiety:
Procedure:
-
Reflux 7-bromo-2-methylquinoline (1.0 mmol), methyl cyanoacetate (1.2 mmol), and piperidine (0.2 mL) in DMF (10 mL) for 6–8 h.
-
Cool, pour into ice-water, and extract with ethyl acetate.
-
Purify via recrystallization (ethanol/water).
Key considerations :
-
Electron-withdrawing groups (e.g., nitro) at the 8-position may enhance SNAr reactivity.
-
Polar aprotic solvents (DMF, DMSO) improve nucleophilicity.
Method 3: Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Introducing the acetic acid methyl ester via Suzuki coupling requires a boronic ester derivative. While no direct examples exist for quinoline systems, ACS Omega (2019) demonstrated analogous couplings for quinoxaline-thiol derivatives:
Hypothetical protocol:
-
React 7-bromo-2-methylquinoline (1.0 mmol) with methyl 2-(boronato)acetate (1.2 mmol) under Pd(PPh3)4 (5 mol%) catalysis.
-
Use K2CO3 (2.0 equiv) in dioxane/water (4:1) at 80°C for 12 h.
-
Expected yield: 50–60% after chromatography.
Comparative Analysis of Methods
*Yields extrapolated from analogous reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(2-methylquinolin-7-yl)acetate, and what methodological considerations ensure high purity?
- Methodology : Synthesis typically involves esterification of 2-(2-methylquinolin-7-yl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing at 60–80°C for 6–12 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Purity Considerations : Monitor reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane:EtOAc) and confirm structure via NMR (¹H: δ 3.75 ppm for methyl ester; δ 8.2–8.5 ppm for quinoline protons) .
Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?
- Experimental Design : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K). Collect data with a CCD detector and refine using SHELXL (for anisotropic displacement parameters) .
- Software : SHELX suite for structure solution and refinement; ORTEP-3 for visualizing anisotropic displacement ellipsoids (e.g., to confirm planar quinoline ring geometry) .
Q. What spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in this compound?
- FT-IR : Identify O–H stretching (broad peak ~3200 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .
- X-ray Diffraction : Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds) using PLATON or Mercury software. For example, O3–H3···O1 interactions (D···A = 2.70 Å) stabilize crystal packing .
Advanced Research Questions
Q. How do discrepancies in crystallographic data (e.g., bond lengths, angles) impact the interpretation of molecular conformation?
- Case Study : Compare experimental data (e.g., C–O bond lengths in ester groups: 1.21–1.23 Å) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate lattice strain or dynamic disorder .
- Resolution : Use high-resolution data (Rint < 0.03) and refine with SHELXL’s TWIN/BASF commands for twinned crystals .
Q. What strategies address low yields in regioselective functionalization of the quinoline ring during derivative synthesis?
- Optimization :
- Electrophilic Substitution : Activate the quinoline ring via Lewis acids (e.g., AlCl₃) for nitration at C-5/C-8 positions.
- Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd catalysts) for C–H arylation at C-3 .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what experimental validation is required?
- In Silico Workflow :
Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase).
MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
